![molecular formula C12H13F2NO2 B1462555 1-(2,4-Difluorobenzoyl)piperidin-4-ol CAS No. 1156763-89-1](/img/structure/B1462555.png)
1-(2,4-Difluorobenzoyl)piperidin-4-ol
Overview
Description
1-(2,4-Difluorobenzoyl)piperidin-4-ol is a chemical compound . It is used as a reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-HT2 antagonist activity .
Molecular Structure Analysis
The molecular formula of 1-(2,4-Difluorobenzoyl)piperidin-4-ol is C14H15F2NO2 . The molecular weight is 267.276 g/mol .Physical And Chemical Properties Analysis
1-(2,4-Difluorobenzoyl)piperidin-4-ol is a solid compound . Its molecular weight is 267.276 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
1-(2,4-Difluorobenzoyl)piperidin-4-ol is a chemical compound that has attracted interest in various scientific research fields. While specific studies directly related to this compound are not readily available, insights into related compounds, such as those involving piperidine structures, can shed light on the potential applications and significance of 1-(2,4-Difluorobenzoyl)piperidin-4-ol in scientific research.
Chemical Synthesis and Reactivity
Piperidine derivatives, including those structurally related to 1-(2,4-Difluorobenzoyl)piperidin-4-ol, are central to numerous synthetic organic chemistry applications. For instance, studies have explored nucleophilic aromatic substitution reactions involving piperidine, highlighting the reactivity of such compounds under various conditions (Pietra & Vitali, 1972). These reactions are fundamental in constructing complex molecules for pharmaceuticals and materials science.
Biological Activities and Drug Discovery
Research on piperidine derivatives has also been extensive in the pharmacological domain, where their incorporation into drug molecules has been explored for neuropsychiatric disorders treatment. The structure-activity relationships of dopamine D2 receptor ligands, for example, indicate that piperidine moieties are crucial for the therapeutic potential of certain antipsychotic and antidepressant drugs (Jůza et al., 2022). Such studies underscore the relevance of 1-(2,4-Difluorobenzoyl)piperidin-4-ol analogs in developing new medications.
Optoelectronic Materials
The application of piperidine and related derivatives extends beyond biology into the realm of materials science. Compounds incorporating piperidine structures have been investigated for their optoelectronic properties, especially in the context of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018). These findings reveal the potential of 1-(2,4-Difluorobenzoyl)piperidin-4-ol derivatives in the design and development of novel optoelectronic materials.
Safety and Hazards
Future Directions
Piperidine-containing compounds, such as 1-(2,4-Difluorobenzoyl)piperidin-4-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the pharmacological applications of these compounds .
Mechanism of Action
Target of Action
The primary target of 1-(2,4-Difluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(2,4-Difluorobenzoyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-(2,4-Difluorobenzoyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . Specifically, it blocks the CCR5 receptor, preventing macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by 1-(2,4-Difluorobenzoyl)piperidin-4-ol results in the prevention of HIV-1 infections . The compound’s antagonistic activities against the CCR5 receptor have been evaluated .
properties
IUPAC Name |
(2,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDPVWUXQIZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.